N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a methoxyphenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a methoxy-substituted aryl halide and a suitable nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a similar nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate compound with a suitable thiol and acetamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Aryl halides, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]acetamide
- N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]thioacetamide
Uniqueness
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of organic molecules characterized by the presence of a pyridazin ring, which is often associated with various biological activities. The structure can be represented as follows:
- Chemical Formula : C19H20N2O2S
- Molecular Weight : 344.44 g/mol
The compound features an ethoxy group, a methoxyphenyl group, and a sulfanyl moiety, contributing to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridazine derivatives have shown inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. One study reported that such compounds could induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Similar compounds have demonstrated activity against gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways. A notable study highlighted the effectiveness of related pyridazine compounds against Staphylococcus aureus and Escherichia coli, suggesting that the sulfanyl group may play a critical role in enhancing antimicrobial properties .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells, which can be beneficial in preventing cancer progression .
Research Findings and Case Studies
Study | Findings | |
---|---|---|
Study 1 | Investigated the anticancer effects on A431 vulvar carcinoma cells | Indicated significant inhibition of cell proliferation |
Study 2 | Evaluated antimicrobial activity against various bacterial strains | Showed effective bactericidal action against E. coli and S. aureus |
Study 3 | Explored the mechanism of action through apoptosis induction | Confirmed that the compound activates mitochondrial pathways leading to apoptosis |
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-19-11-7-5-9-17(19)22-20(25)14-28-21-13-12-16(23-24-21)15-8-4-6-10-18(15)26-2/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWUIRSQGGENCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.